molecular formula C16H14N2O4S B2616996 2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3,4-benzoxadiazepin-5(4H)-one CAS No. 865658-77-1

2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3,4-benzoxadiazepin-5(4H)-one

Cat. No.: B2616996
CAS No.: 865658-77-1
M. Wt: 330.36
InChI Key: RWEYSYAAEHVCRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3,4-benzoxadiazepin-5(4H)-one is a synthetic compound that belongs to the class of benzoxadiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a benzoxadiazepine core with a sulfonyl group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3,4-benzoxadiazepin-5(4H)-one typically involves the following steps:

    Formation of the Benzoxadiazepine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Methylation: The methyl groups are introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3,4-benzoxadiazepin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3,4-benzoxadiazepin-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3,4-benzoxadiazepin-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s sulfonyl group is believed to be crucial for its activity, as it can form strong interactions with these targets, leading to modulation of their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3,4-benzoxadiazepin-5(4H)-one
  • 2-(4-methylsulfonylphenyl)indole derivatives
  • 4-hydroxy-2-quinolones

Uniqueness

What sets this compound apart from similar compounds is its unique benzoxadiazepine core combined with a sulfonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-4-(4-methylphenyl)sulfonyl-1,3,4-benzoxadiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-11-7-9-13(10-8-11)23(20,21)18-16(19)14-5-3-4-6-15(14)22-12(2)17-18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEYSYAAEHVCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C3=CC=CC=C3OC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.